2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide
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Overview
Description
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.298 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a nitrophenyl carbamoyl group. This compound is often used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHYL-4-(N-(4-METHYL-3-NITROPHENYL)CARBAMOYL)MORPHOLINE: Similar structure but with a methyl group instead of a hydrogen atom on the nitrophenyl ring.
2,6-DIMETHYL-4-(4-NITROPHENYL)MORPHOLINE: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE is unique due to its combination of a morpholine ring with both dimethyl and nitrophenyl carbamoyl substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
6667-32-9 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-15(8-10(2)20-9)13(17)14-11-3-5-12(6-4-11)16(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,14,17) |
InChI Key |
MFOLKAPJNYBJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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